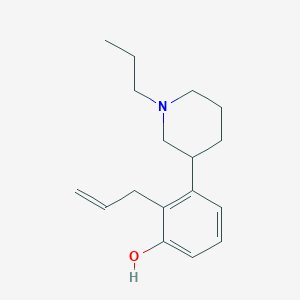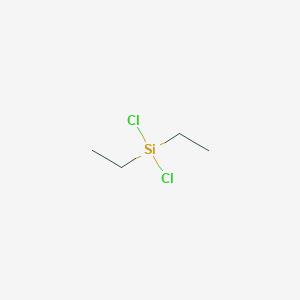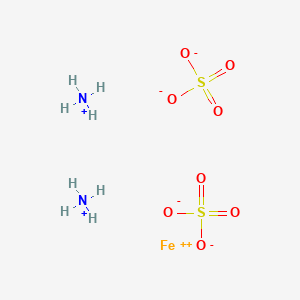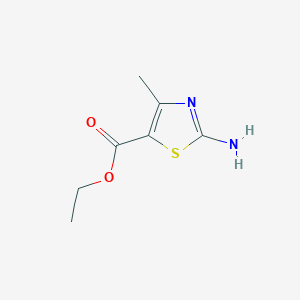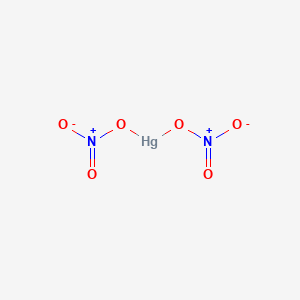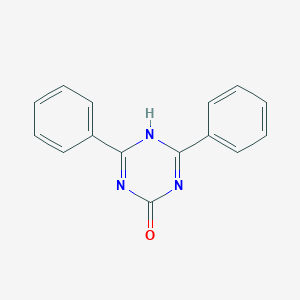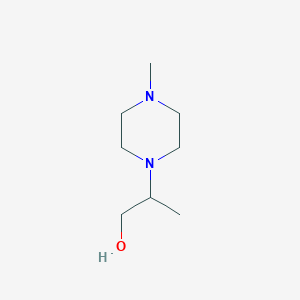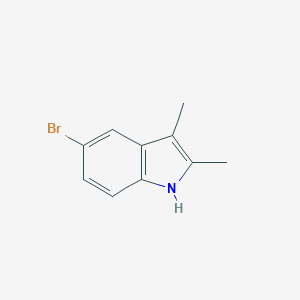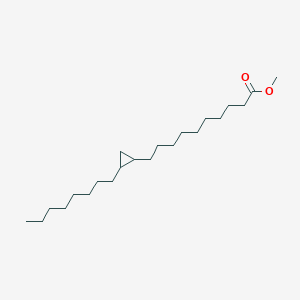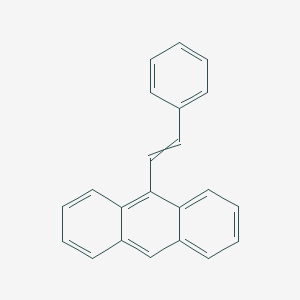
trans-9-Styrylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-9-styrylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a fluorescent compound that emits blue light when excited with UV radiation. In recent years, trans-9-styrylanthracene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Wirkmechanismus
The mechanism of action of trans-9-styrylanthracene is not well understood. However, it is believed that its unique physical and chemical properties, such as its fluorescent properties, make it an attractive candidate for various applications in scientific research.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of trans-9-styrylanthracene. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of trans-9-styrylanthracene is its fluorescent properties, which make it an attractive candidate for various applications in scientific research. However, its synthesis can be challenging, and the yield of the product depends on the reaction parameters. Additionally, its limited solubility in common solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on trans-9-styrylanthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the study of its potential applications in biomedical research, such as in imaging and sensing. Additionally, its potential use in organic electronics and material science continues to be an area of active research.
Synthesemethoden
The synthesis of trans-9-styrylanthracene involves the reaction of anthracene with styrene in the presence of a catalyst. The most commonly used catalysts are transition metal complexes, such as palladium or nickel. The reaction typically takes place under high temperature and pressure conditions, and the yield of the product depends on the reaction parameters.
Wissenschaftliche Forschungsanwendungen
Trans-9-styrylanthracene has been extensively studied for its potential applications in various fields of scientific research. In material science, it has been used as a building block for the synthesis of new organic materials with unique physical and chemical properties. In organic electronics, it has been used as a fluorescent material in light-emitting diodes (LEDs) and organic solar cells.
Eigenschaften
CAS-Nummer |
1895-98-3 |
|---|---|
Produktname |
trans-9-Styrylanthracene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
9-[(E)-2-phenylethenyl]anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
InChI-Schlüssel |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



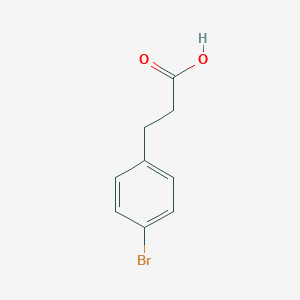
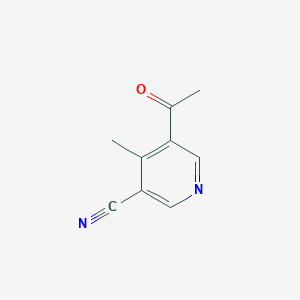
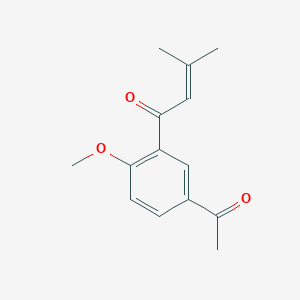
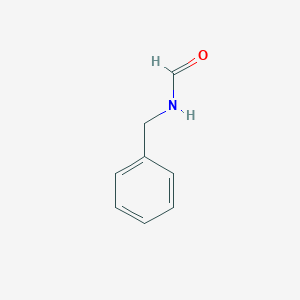
amine hydrochloride](/img/structure/B155508.png)
